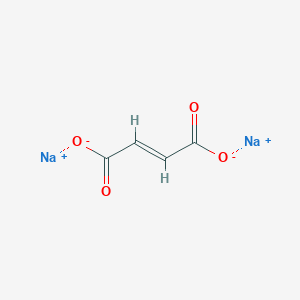
Isovaleraldehyde 2,4-Dinitrophenylhydrazone
Overview
Description
Isovaleraldehyde 2,4-Dinitrophenylhydrazone is an organic compound with the molecular formula C₁₁H₁₄N₄O₄ and a molecular weight of 266.2533 g/mol . . This compound is a derivative of hydrazone, formed by the reaction of 3-methylbutanal with 2,4-dinitrophenylhydrazine. It is commonly used in analytical chemistry for the identification and characterization of aldehydes and ketones.
Preparation Methods
The synthesis of Isovaleraldehyde 2,4-Dinitrophenylhydrazone involves the reaction of 3-methylbutanal with 2,4-dinitrophenylhydrazine. The reaction typically occurs in an acidic medium, such as hydrochloric acid, and is carried out at room temperature. The product is then purified by recrystallization from an appropriate solvent, such as ethanol .
Chemical Reactions Analysis
Isovaleraldehyde 2,4-Dinitrophenylhydrazone undergoes several types of chemical reactions, including:
Nucleophilic Addition: The compound can participate in nucleophilic addition reactions, where nucleophiles attack the carbon-nitrogen double bond.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of various products.
Substitution Reactions: The hydrazone group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include hydrazine, hydrochloric acid, and various oxidizing and reducing agents .
Scientific Research Applications
Isovaleraldehyde 2,4-Dinitrophenylhydrazone is widely used in scientific research, particularly in the field of analytical chemistry. Its primary application is in the identification and characterization of aldehydes and ketones. The compound forms stable derivatives with these carbonyl compounds, which can be easily separated and analyzed using techniques such as chromatography and spectroscopy .
In addition to its use in analytical chemistry, this compound has potential applications in the fields of biology and medicine. For example, it can be used to study the metabolism of aldehydes and ketones in biological systems and to develop new diagnostic tools for detecting these compounds in biological samples.
Mechanism of Action
The mechanism of action of Isovaleraldehyde 2,4-Dinitrophenylhydrazone involves the formation of a hydrazone derivative with aldehydes and ketones. The reaction is a nucleophilic addition, where the nitrogen atom of the hydrazine group attacks the carbonyl carbon of the aldehyde or ketone, forming a carbon-nitrogen double bond. This reaction is typically carried out in an acidic medium, which helps to protonate the carbonyl oxygen and facilitate the nucleophilic attack .
Comparison with Similar Compounds
Isovaleraldehyde 2,4-Dinitrophenylhydrazone is similar to other hydrazone derivatives, such as:
Butanal, (2,4-dinitrophenyl)hydrazone: This compound has a similar structure but lacks the methyl group on the butanal moiety.
2-Butanone, 3-methyl-, (2,4-dinitrophenyl)hydrazone: This compound has a similar structure but contains a ketone group instead of an aldehyde group.
2-Butanone, 3,3-dimethyl-, (2,4-dinitrophenyl)hydrazone: This compound has a similar structure but contains two methyl groups on the butanone moiety.
The uniqueness of this compound lies in its specific structure, which allows it to form stable derivatives with a wide range of aldehydes and ketones, making it a valuable tool in analytical chemistry.
Properties
IUPAC Name |
N-[(E)-3-methylbutylideneamino]-2,4-dinitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4/c1-8(2)5-6-12-13-10-4-3-9(14(16)17)7-11(10)15(18)19/h3-4,6-8,13H,5H2,1-2H3/b12-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWYOPWJODIZJK-WUXMJOGZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C/C=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2256-01-1 | |
| Record name | NSC403614 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403614 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isovaleraldehyde 2,4-Dinitrophenylhydrazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![[(1R,2R)-2-azaniumylcyclohexyl]azanium;(2R,3R)-2,3-dihydroxybutanedioate](/img/structure/B7801580.png)



![(2Z)-2-[(2E)-2-[3-[(E)-2-(3,3-dimethyl-1-propylindol-1-ium-2-yl)ethenyl]-2-phenylsulfanylcyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-propylindole;perchlorate](/img/structure/B7801615.png)

